molecular formula C8H9N3 B082755 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine CAS No. 14623-26-8

5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B082755
CAS No.: 14623-26-8
M. Wt: 147.18 g/mol
InChI Key: BRNRTVRFCFLGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine is a high-value chemical scaffold, also known as a 7-deazapurine, recognized for its significant potential in pharmaceutical and agrochemical research . Its structural resemblance to purine bases allows it to interact with a variety of enzymatic targets, making it a privileged structure in medicinal chemistry . This compound serves as a versatile building block for the discovery and development of novel therapeutic agents. Research highlights the broad-spectrum bioactivity of pyrrolo[2,3-d]pyrimidine derivatives. This scaffold is a prominent feature in the design of targeted kinase inhibitors for anticancer research, demonstrating potent activity against receptors such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) . Specific derivatives have shown promising multi-targeted kinase inhibitory properties and the ability to induce apoptosis in cancer cell lines . Furthermore, due to the global challenge of antimicrobial resistance (AMR), this core structure is being extensively investigated for the development of new antimicrobial agents with novel mechanisms of action . The strategic 5,6-dimethyl substitution on the pyrrole ring is designed to explore structure-activity relationships (SAR), as specific substitutions at these positions are known to significantly modulate biological activity, potency, and selectivity . This product is intended for use in organic synthesis and drug discovery programs. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14623-26-8

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C8H9N3/c1-5-6(2)11-8-7(5)3-9-4-10-8/h3-4H,1-2H3,(H,9,10,11)

InChI Key

BRNRTVRFCFLGHR-UHFFFAOYSA-N

SMILES

CC1=C(NC2=NC=NC=C12)C

Canonical SMILES

CC1=C(NC2=NC=NC=C12)C

Synonyms

7H-Pyrrolo[2,3-d]pyrimidine, 5,6-dimethyl- (8CI)

Origin of Product

United States

Synthetic Methodologies for 5,6 Dimethyl 1h Pyrrolo 2,3 D Pyrimidine and Its Derivatives

Established Synthetic Routes to the Pyrrolo[2,3-d]pyrimidine Core

Dakin-West Reaction and Dimroth Rearrangement Strategy

A notable and efficient method for the large-scale synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves a sequence of the Dakin-West reaction followed by a Dimroth rearrangement. acs.orgacs.org This strategy has been successfully applied to the synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, starting from readily available and inexpensive precursors like alanine (B10760859) and malononitrile (B47326). acs.orgacs.org

The Dakin-West reaction transforms an amino acid into a keto-amide using an acid anhydride (B1165640) and a base, often pyridine (B92270). wikipedia.org In the synthesis of the 5,6-dimethylpyrrolo[2,3-d]pyrimidine core, alanine is subjected to a modified Dakin-West reaction to form 3-acetylamino-2-butanone. acs.org The classical conditions for the Dakin-West reaction often require refluxing in pyridine; however, the addition of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst allows the reaction to proceed at room temperature. wikipedia.org For large-scale production, a modified procedure has been developed to control the evolution of carbon dioxide by adding acetic acid to the initial mixture. acs.org This optimization allows for the safe and controlled conversion of large quantities of alanine. acs.org

The subsequent steps involve the condensation of the resulting aminoketone with malononitrile to form the pyrrole (B145914) ring. acs.org The pyrimidine (B1678525) ring is then constructed in a one-pot reaction, which is followed by a Dimroth rearrangement to yield the final pyrrolo[2,3-d]pyrimidine structure. acs.orgacs.org The Dimroth rearrangement is an isomerization that involves the opening and re-closing of the heterocyclic ring, leading to the thermodynamically more stable product. nih.gov This rearrangement can be catalyzed by acid or base and is often accelerated by heat. nih.gov

This synthetic approach is particularly advantageous for industrial-scale production due to several factors. acs.orgacs.org The starting materials, alanine and malononitrile, are inexpensive and readily available. acs.orgacs.org The entire synthesis is characterized by its simplicity, avoiding the need for chromatographic purifications and extractions. acs.org Furthermore, the process is environmentally friendly as it does not generate significant waste that would require special treatment and does not necessitate specialized equipment. acs.orgacs.org The successful scaling of the Dakin-West reaction to over 0.5 kmol demonstrates its robustness for large-scale manufacturing. acs.org

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like pyrrolo[2,3-d]pyrimidines in a single step from three or more starting materials. nih.gov

A significant MCR strategy for the synthesis of the pyrrolo[2,3-d]pyrimidine core involves the reaction of arylglyoxals, 6-aminouracil (B15529) or its derivatives, and a third component. researchgate.netjchemrev.com A review of the literature from 2008 to 2018 highlights the extensive use of arylglyoxals in the multicomponent synthesis of pyrrolo[2,3-d]pyrimidines. jchemrev.com For instance, a one-pot, three-component reaction of 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil or 1,3-dimethyl-6-aminouracil has been developed to produce pyrrolo[3,2-d]pyrimidine derivatives. researchgate.net

Reactant 1Reactant 2Reactant 3ProductCatalyst/Conditions
4-HydroxycoumarinArylglyoxals6-AminouracilPyrrolo[3,2-d]pyrimidine derivativesL-proline
4-HydroxycoumarinArylglyoxals1,3-Dimethyl-6-aminouracilPyrrolo[3,2-d]pyrimidine derivativesL-proline

This reaction is effectively catalyzed by L-proline. researchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.govasianpubs.org This technology has been successfully applied to the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. semanticscholar.orgresearchgate.net For example, new 4-aminopyrrolo[2,3-d]pyrimidine analogues have been synthesized via the microwave-assisted condensation of substituted benzaldehydes and 4-aminopyrrolo[2,3-d]pyrimidine. asianpubs.orgresearchgate.net Microwave irradiation has also been utilized in the synthesis of bis-pyrrolo[2,3-d]pyrimidines, where it facilitated the conversion of 4-chloro-pyrrolo[2,3-d]pyrimidine dimers to their 4-piperidine and 4-pyrrolidine substituted analogues in high yields using water as a green solvent. nih.gov

Starting MaterialReagentProductConditions
Substituted benzaldehydes4-Aminopyrrolo[2,3-d]pyrimidine4-Aminopyrrolo[2,3-d]pyrimidine analoguesMicrowave irradiation
4-Chloro-pyrrolo[2,3-d]pyrimidine dimersPiperidine/Pyrrolidine4-Piperidino/4-Pyrrolidino-pyrrolo[2,3-d]pyrimidine analoguesMicrowave irradiation, Water
Catalyst Systems for MCRs

Multicomponent reactions offer an atom-economical and convergent approach to complex molecules from simple starting materials in a single step. The efficiency of these reactions is often enhanced by the use of specific catalyst systems.

Tetra-n-butylammonium Bromide (TBAB):

This quaternary ammonium (B1175870) salt is a versatile and environmentally friendly phase-transfer catalyst. pharmacophorejournal.comguidechem.com Its high thermal and chemical stability, coupled with its solubility in both aqueous and organic solvents, makes it an effective catalyst for a variety of organic transformations, including the synthesis of heterocyclic compounds. pharmacophorejournal.com In the context of MCRs for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, TBAB can facilitate the reaction by enhancing the solubility and reactivity of the reactants.

Bismuth(III) Triflate (Bi(OTf)3):

As a Lewis acid catalyst, Bismuth(III) triflate is known for its high catalytic activity, low toxicity, and stability, making it an attractive option for green chemistry applications. It has been effectively employed in various organic reactions, including the synthesis of pyrido[2,3-d]pyrimidines through one-pot, three-component condensation. The mechanism typically involves the activation of carbonyl compounds, facilitating subsequent condensation and cyclization steps.

Chemical Transformations of the Pyrrolo[2,3-d]pyrimidine Nucleus

The reactivity of the 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine core allows for a range of chemical modifications, enabling the synthesis of a diverse library of derivatives.

Oxidation Reactions and Derived Products

While specific oxidation studies on this compound are not extensively detailed in the provided literature, the general reactivity of the pyrrole and pyrimidine rings suggests potential oxidation pathways. Oxidation could potentially lead to the formation of N-oxides on the pyrimidine ring or the introduction of hydroxyl groups on the pyrrole ring, leading to oxo-derivatives. For instance, related pyrrolo[2,3-d]pyrimidin-6-one structures have been synthesized and investigated for their biological activities. nih.gov

Reduction Reactions and Derived Products

Similar to oxidation, specific reduction methodologies for this compound are not extensively documented. However, catalytic hydrogenation is a common method for the reduction of heterocyclic systems. This could potentially lead to the saturation of the pyrrole ring, yielding di- or tetrahydro-pyrrolo[2,3-d]pyrimidine derivatives. The choice of catalyst and reaction conditions would be crucial in controlling the extent of reduction.

Substitution Reactions on the Pyrrolopyrimidine Core

The pyrrolo[2,3-d]pyrimidine nucleus is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups.

The pyrimidine ring of the pyrrolo[2,3-d]pyrimidine scaffold is susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. For example, chloro-substituted pyrrolo[2,3-d]pyrimidines can react with various nucleophiles such as amines to introduce new substituents. mdpi.com The regioselectivity of these reactions can be influenced by the substitution pattern on the ring system.

A general representation of nucleophilic substitution on a chloro-substituted pyrrolo[2,3-d]pyrimidine is shown below:

ReactantNucleophileProduct
4-Chloro-5,6-dimethyl-1H-pyrrolo[2,3-d]pyrimidineR-NH24-(Alkyl/Aryl)amino-5,6-dimethyl-1H-pyrrolo[2,3-d]pyrimidine

This table represents a generalized reaction scheme.

Copper-catalyzed coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds on the pyrrolo[2,3-d]pyrimidine core. These reactions offer a milder and often more economical alternative to palladium-catalyzed couplings. tandfonline.com For instance, a concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been developed via a Cu-catalyzed coupling reaction, highlighting the utility of this method for creating diverse analogs. tandfonline.comnih.gov

An illustrative example of a copper-catalyzed coupling reaction is presented in the following table:

SubstrateCoupling PartnerCatalyst SystemProduct
Halo-substituted this compoundAlkyneCu(I) saltAlkyne-substituted this compound

This table represents a generalized reaction scheme.

Advanced Synthetic Strategies for Scaffold Diversification

To explore the full potential of the this compound scaffold, chemists employ advanced strategies to create a diverse range of derivatives. These methods are crucial for structure-activity relationship (SAR) studies. nih.govbohrium.com

Regioselective functionalization allows for the precise modification of a specific position on the pyrrolo[2,3-d]pyrimidine core, which is essential for tuning the biological activity of the molecule. A key strategy involves the direct C-H functionalization, which avoids the need for pre-functionalized starting materials. For instance, in related 6,5-fused heterocyclic systems, palladium catalysis has been successfully used to achieve regioselective arylation. mdpi.com The choice of catalyst and reaction conditions can direct the functionalization to a specific carbon atom. For example, a phosphine-containing palladium catalyst can promote direct arylation at the most acidic position of the ring system. mdpi.com

In the context of pyrrolo[2,3-d]pyrimidines, substitution at various positions of the bicyclic core is a common strategy. For the 5,6-disubstituted derivatives, a key synthetic approach involves the Mannich reaction. This reaction can be used to introduce aminomethyl groups at the C5 and C6 positions of the pyrrole ring, leading to a variety of functionalized compounds. nih.govbohrium.com This method has been instrumental in creating new series of 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives. nih.govbohrium.com

The development of novel linkers and the introduction of diverse side chains are critical for creating derivatives with improved potency and selectivity. nih.gov Research has shown that the nature of the substituents at various positions on the pyrrolo[2,3-d]pyrimidine ring system significantly influences the biological activity.

For instance, in the pursuit of potent antiproliferative agents, two new series of 5-substituted and 5,6-disubstituted pyrrolo[2,3-d]pyrimidine octamides and their corresponding amines have been synthesized. nih.govbohrium.com SAR studies revealed that a terminal octamide moiety at the C2 position, along with disubstitution with fluorobenzyl piperazines at the C5 and C6 positions, are key structural features for optimal antiproliferative activity. nih.govbohrium.com

Other examples of derivatization include the synthesis of pyrrolo[2,3-d]pyrimidine-halogenatedbenzylidene-benzohydrazide derivatives. In this approach, a hydrazide intermediate is reacted with various halogen-substituted aldehydes to yield the final products. nih.gov This strategy allows for the introduction of a wide range of substituted phenyl rings, connected through a hydrazone linker.

Furthermore, the synthesis of derivatives with different heterocyclic moieties attached to the pyrrolo[2,3-d]pyrimidine core has been explored. For example, compounds bearing a 3,5-dimethyl-pyrazol-1-yl group have been synthesized and evaluated for their biological properties. nih.gov

Analytical Characterization of Synthesized Compounds

The structural confirmation of newly synthesized this compound derivatives is established through a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure and purity of the compounds.

A comprehensive analysis using Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is standard practice for the characterization of these compounds. nih.govnih.govmdpi.comtandfonline.com

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule. Characteristic absorption bands are observed for N-H, C=O, and C=N bonds, confirming the presence of the pyrimidine and pyrrole rings and any attached functional groups. nih.govscielo.org.mxpharmacophorejournal.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds, which is a crucial step in confirming their identity. The mass-to-charge ratio (m/z) of the molecular ion peak [M+] or protonated molecular ion peak [M+H]+ corresponds to the molecular weight of the compound. nih.govmdpi.comtandfonline.compharmacophorejournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecules.

¹H-NMR: The chemical shifts, multiplicity, and integration of the signals in the ¹H-NMR spectrum provide information about the number and types of protons and their neighboring atoms. For example, signals corresponding to aromatic protons, methyl groups, and protons on the heterocyclic rings can be identified and assigned. nih.govmdpi.comtandfonline.comscielo.org.mxpharmacophorejournal.com

The following tables summarize the spectroscopic data for selected pyrrolo[2,3-d]pyrimidine derivatives.

Table 1: Spectroscopic Data for Selected Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Name Spectroscopic Data Reference
2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one ¹H NMR (600 MHz, CDCl₃) δ: 7.42–7.36 (m, 4H), 6.67 (s, 1H), 4.09 (t, J = 6.2 Hz, 2H), 3.69 (s, 3H), 2.97 (t, J = 6.7 Hz, 2H), 1.97 (p, J = 6.1 Hz, 2H), 1.92 (p, J = 6.3 Hz, 2H)¹³C NMR (101 MHz, CDCl₃) δ: 159.13, 153.94, 148.10, 135.31, 133.92, 130.51, 129.95, 128.85, 105.90, 102.01, 41.59, 31.81, 30.07, 22.26, 19.37HRMS (ESI): calcd for C₁₇H₁₇ClN₃O [M + H]⁺: 314.1060, found 314.1058 mdpi.com
7–(3-Chlorophenyl)-4–(3,5-dimethyl-pyrazol-1-yl)-5-phenyl-pyrrolo[2,3-d]pyrimidine IR (KBr) υ (cm⁻¹): 1608 (C=N)MS (EI) m/z: 401 (M+2, 7.01%), 399 (M⁺, 20.68%)¹H NMR (DMSO-d₆, 300 MHz) δ (ppm): 2.05 (s, 3H, CH₃), 2.39 (s, 3H, CH₃), 6.92–7.89 (m, 11H, Ar-H), 8.32 (s, 1H, C-2 H) nih.gov
7–(4-Chlorophenyl)-4–(3,5-dimethyl-pyrazol-1-yl)-5-phenyl-pyrrolo[2,3-d]pyrimidine IR (KBr) υ (cm⁻¹): 1617 (C=N)MS (EI) m/z: 401 (M+2, 6.73%), 399 (M⁺, 19.3%)¹H NMR (DMSO-d₆, 300 MHz) δ (ppm): 2.03 (s, 3H, CH₃), 2.36 (s, 3H, CH₃), 6.88–7.84 (m, 11H, Ar-H), 8.31 (s, 1H, C-2 H) nih.gov
2-(5,6-diphenyl-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d] pyrimidin-4-ylthio) acetohydrazide IR (KBr) υ (cm⁻¹): 3740, 3720 (NH₂), 3454 (N-H), 1780 (C=O), 1603 (C=N), 1242 (C-O)MS (EI) m/z: 481 (M⁺, 9.3%)¹H-NMR (DMSO-d₆, 300 MHz) δ (ppm): 3.5 (s, 3H, Ph-OCH₃), 4.3 (s, 2H, S-CH₂), 4.57 (s, 2H, NH₂, D₂O exchangeable), 6.9-7.9 (m, 14H, Ar-H), 8.98 (s, 1H, C₂-H), 9.1 (s, 1H, NH, D₂O exchangeable) pharmacophorejournal.com

Table 2: List of Compound Names

Compound Name
This compound
2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
7–(3-Chlorophenyl)-4–(3,5-dimethyl-pyrazol-1-yl)-5-phenyl-pyrrolo[2,3-d]pyrimidine
7–(4-Chlorophenyl)-4–(3,5-dimethyl-pyrazol-1-yl)-5-phenyl-pyrrolo[2,3-d]pyrimidine
2-(5,6-diphenyl-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d] pyrimidin-4-ylthio) acetohydrazide

Molecular Mechanisms of Action and Biological Targeting in Research

Enzyme Inhibition Studies

Research into the derivatives of 5,6-dimethyl-1H-pyrrolo[2,3-d]pyrimidine has primarily focused on their ability to inhibit key enzymes, particularly kinases, which are pivotal in cellular regulation.

The structural framework of this compound has been instrumental in designing potent and selective kinase inhibitors. Modifications to this core have yielded compounds with significant activity against several important kinase targets.

Derivatives of this compound have been identified as potent inhibitors of p21-Activated Kinase 4 (PAK4). One such derivative, PF-3758309, incorporates this core structure. In preclinical studies, PF-3758309 demonstrated the ability to disrupt the cytoskeletal organization within tumor cells, leading to a rounded cellular morphology. This compound was also shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Furthermore, the inhibition of PAK4 by this class of compounds has been observed to impact downstream signaling pathways, including the suppression of pro-survival signals.

Table 1: PAK4 Inhibition Data

Compound Target Kinase IC50 (nM) Cellular Effect

The this compound scaffold is also a key feature in the development of inhibitors targeting Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines responsible for the proliferation and differentiation of immune cells. Tofacitinib, a well-known JAK inhibitor, is built upon a related pyrrolo[2,3-d]pyrimidine core. Research into derivatives of this compound has aimed to achieve selectivity for JAK3 over other JAK family members, which is a desirable trait for minimizing off-target effects in immunosuppressive therapies. The inhibition of JAK3 by these compounds effectively blocks the JAK-STAT signaling pathway, leading to a reduction in the inflammatory response.

Table 2: JAK3 Inhibition Data

Compound Family Target Kinase Key Activity Therapeutic Application

The versatility of the this compound core is further highlighted by its use in the design of inhibitors for the Epidermal Growth Factor Receptor (EGFR) kinase. Certain derivatives have demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR, which are often implicated in the progression of various cancers. For instance, research has shown that specific substitutions on the pyrrolo[2,3-d]pyrimidine ring can lead to potent and selective EGFR inhibitors. These compounds compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and migration.

Table 3: EGFR Kinase Inhibition Data

Compound Class Target Kinase Mechanism of Action

In addition to EGFR, derivatives of this compound have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, particularly VEGFR-2. VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively suppress tumor-induced angiogenesis. The design of dual EGFR/VEGFR inhibitors based on this scaffold has been a strategy to simultaneously target tumor cell proliferation and the blood supply that sustains the tumor.

Table 4: VEGFR Kinase Inhibition Data

Compound Class Target Kinase Biological Effect

More recent research has expanded the scope of the this compound scaffold to include the inhibition of Axl kinase. Axl is a receptor tyrosine kinase that is overexpressed in many cancers and is associated with poor prognosis and drug resistance. A specific derivative, BGB324 (also known as R428), which contains a pyrrolo[2,3-d]pyrimidine core, has been identified as a potent and selective Axl inhibitor. BGB324 has been shown to inhibit Axl-dependent signaling, leading to reduced cell proliferation, migration, and invasion in preclinical cancer models. The inhibition of Axl by such compounds also has the potential to overcome resistance to other targeted therapies.

Table 5: Axl Kinase Inhibition Data

Compound Target Kinase IC50 (nM) Key Research Finding

Antifolate Mechanisms: Targeting Nucleotide Biosynthesis Enzymes

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been developed as antifolates that target enzymes in the de novo purine (B94841) nucleotide biosynthesis pathway. nih.govnih.gov Specifically, 6-substituted pyrrolo[2,3-d]pyrimidine antifolates have been identified as potent inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). nih.gov These compounds function by being selectively taken up by cells expressing folate receptors. nih.gov

In addition to GARFTase, some pyrrolo[2,3-d]pyrimidine derivatives also exhibit inhibitory activity against 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), another key enzyme in purine biosynthesis. nih.gov Research has shown that shifting the substituent from the 6-position to the 5-position on the pyrrolo[2,3-d]pyrimidine ring can result in dual inhibition of both GARFTase and AICARFTase. nih.gov While this demonstrates the importance of the substitution pattern on the scaffold's activity, specific studies on 5,6-dimethyl substituted derivatives as dual inhibitors were not found in the reviewed literature.

Cyclooxygenase (COX) Inhibition in Inflammation Pathways

The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism for anti-inflammatory drugs. While the pyrrolo[2,3-d]pyrimidine scaffold is predominantly explored for anticancer properties, structurally related compounds have been investigated for COX inhibition. For example, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which also feature a pyrrole (B145914) ring fused to a pyridine (B92270) derivative, have been synthesized and evaluated for their inhibitory activity against COX-1 and COX-2. nih.gov One such compound, 5,6-dimethyl-4-oxo-2-[(4-phenyl-1-piperazinyl)methyl]-1H-pyrrolo[3.4-c]pyridine-1,3(2H)-dione, demonstrated COX inhibitory activity. nih.gov However, direct evidence of this compound itself acting as a COX inhibitor is not available in the reviewed scientific literature.

Cellular Pathway Perturbations

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been shown to exert their influence through the disruption of several key cellular pathways. These perturbations are central to their observed biological activities, particularly their antiproliferative and pro-apoptotic effects. The mechanisms involve halting the cell's reproductive cycle, initiating programmed cell death, impacting cellular energy metabolism, and disrupting the cell's structural components.

A fundamental mechanism by which pyrrolo[2,3-d]pyrimidine derivatives exhibit their anticancer effects is through the induction of cell cycle arrest. researchgate.netnih.gov By halting the cell division process, these compounds prevent the proliferation of cancer cells.

Studies on specific derivatives have demonstrated the ability to cause cell cycle arrest at different phases. For instance, one pyrrolo[2,3-d]pyrimidine derivative containing urea (B33335) moieties, compound 9e, was found to induce cell cycle arrest in the G0/G1 phase in the A549 lung cancer cell line. nih.gov Similarly, a 7-H-pyrrolo[2,3-d]pyrimidine derivative (7-HPPD) also led to a significant increase in the proportion of U251 glioma cells in the G0/G1 phase. ajol.info

This regulation is often achieved by targeting cyclin-dependent kinases (CDKs), which are key drivers of cell proliferation. nih.gov Certain pyrrolo[2,3-d]pyrimidine-based compounds have been identified as potent inhibitors of multiple kinases, including CDK2. researchgate.netnih.gov The hyperactive Cyclin D-CDK4/6 heterodimer is another critical cell cycle regulator, and CDK4/6 inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold are used in clinical treatments. rsc.org The inhibition of these kinases disrupts the normal progression of the cell cycle, leading to the observed arrest and contributing to the compound's antiproliferative activity. nih.govrsc.org

Beyond halting cell proliferation, pyrrolo[2,3-d]pyrimidine derivatives are potent inducers of apoptosis, or programmed cell death. nih.govajol.info This is a highly regulated process essential for eliminating unwanted or damaged cells and is a primary goal of many anticancer therapies. ajol.info Research has confirmed that the cytotoxic effects of these compounds are often mediated by the initiation of apoptosis. nih.govnih.gov For example, treatment with a 7-H-pyrrolo[2,3-d]pyrimidine derivative resulted in significant increases in the proportion of apoptotic cells in U251 and U87 glioma cell lines. ajol.info Likewise, mechanistic studies on a halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k, confirmed its ability to induce apoptosis in HepG2 liver cancer cells. researchgate.netnih.gov

The induction of apoptosis by pyrrolo[2,3-d]pyrimidine derivatives involves the direct modulation of key proteins in the apoptotic cascade. The process often occurs through the intrinsic, or mitochondrial, pathway. nih.govnih.gov A crucial step in this pathway is the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax. nih.gov Bax activation can lead to mitochondrial outer membrane permeabilization (MOMP), which in turn activates a cascade of cysteine proteases known as caspases. nih.gov

Caspase-3 is a critical executioner caspase; its activation is a hallmark of apoptosis. nih.govnih.gov Studies have shown that treatment with pyrrolo[2,3-d]pyrimidine derivatives leads to a significant increase in the expression levels of both Bax and Caspase-3. nih.govnih.gov

The following table summarizes the observed effects of a specific pyrrolo[2,3-d]pyrimidine derivative (Compound 5k) on pro-apoptotic protein levels in HepG2 cells.

ProteinFunctionObserved Effect (vs. Control)Reference
Bax Pro-apoptotic2.6-fold increase nih.gov
Caspase-3 Executioner Caspase6.9-fold increase nih.gov

These findings demonstrate that these compounds actively promote the cellular machinery of self-destruction in cancer cells. nih.gov

Complementing the upregulation of pro-apoptotic proteins, pyrrolo[2,3-d]pyrimidine derivatives also suppress the proteins that normally inhibit apoptosis. The anti-apoptotic protein Bcl-2 is a key regulator that prevents cell death. nih.govnih.gov By downregulating the expression of Bcl-2, these compounds lower the threshold for apoptosis induction, making the cell more susceptible to death signals.

Research has consistently shown that treatment with various pyrrolo[2,3-d]pyrimidine derivatives leads to a marked reduction in Bcl-2 levels. nih.govnih.gov For instance, compound 5k was found to decrease the level of Bcl-2 in HepG2 cells by two-fold compared to the control group. nih.gov This dual action—simultaneously increasing pro-death signals (Bax, Caspase-3) while decreasing anti-death signals (Bcl-2)—creates a robust push towards apoptosis, effectively mediating the cytotoxic activity of the compounds. nih.govnih.gov

The mechanism of action for many pyrrolo[2,3-d]pyrimidine derivatives is linked to their function as kinase inhibitors. nih.govnih.gov Kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate molecule. This process is fundamental to cellular signaling and energy transfer. nih.gov

Pyrrolo[2,3-d]pyrimidine compounds often act as ATP-competitive inhibitors. nih.gov The core structure of the compound mimics the purine ring of ATP, allowing it to fit into the ATP-binding site of a target kinase, such as Colony-Stimulating Factor 1 Receptor (CSF1R). nih.gov In the inactive, autoinhibited form of some kinases, the activation loop physically blocks the binding of ATP. nih.gov By binding to this site, the pyrrolo[2,a3-d]pyrimidine inhibitor prevents ATP from binding and being utilized by the kinase. This competitive binding effectively shuts down the kinase's activity, thereby disrupting the signaling pathways it controls. While this does not directly deplete the entire cellular ATP pool, it prevents the consumption of ATP by specific, often oncogenic, kinases, thus having a significant impact on cellular metabolism and signal transduction.

In addition to interfering with signaling kinases, certain pyrrolo[2,3-d]pyrimidine derivatives have been found to affect the structural components of the cell, specifically microtubules. nih.gov Microtubules are dynamic polymers that are essential for maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division.

The proper functioning of the mitotic spindle is crucial for the accurate segregation of chromosomes into daughter cells. Disruption of microtubule dynamics can lead to mitotic arrest and, ultimately, cell death. Research has indicated that a 4-(benzylamino)-pyrrolo[2,3-d]pyrimidine derivative can induce a mitotic cell blockade by directly impairing both the organization and the dynamics of mitotic microtubules. nih.gov This mechanism represents another distinct and effective pathway through which this class of compounds can exert its potent antitumor effects. nih.gov

Structure Activity Relationship Sar and Rational Design Principles

Systematic Structural Modifications and Resultant Biological Efficacy

Systematic modifications of the 5,6-dimethyl-1H-pyrrolo[2,3-d]pyrimidine core have led to the discovery of derivatives with a broad spectrum of biological activities. The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a key component in many biologically significant synthetic derivatives. mdpi.com Research has demonstrated that substitutions at various positions of this nucleus can profoundly influence its efficacy as an inhibitor of protein kinases, dihydrofolate reductase, and as an antagonist for various receptors. researchgate.net

For instance, the introduction of halogen atoms into the structure of pyrrolo[2,3-d]pyrimidine derivatives has been a strategic approach to enhance their potency and selectivity as tyrosine kinase inhibitors (TKIs). nih.gov Halogenated TKIs like gefitinib (B1684475) and dasatinib (B193332) have shown improved therapeutic effects. nih.gov The addition of halogen atoms can influence the binding affinity of the TKI to its target kinase. nih.gov A study on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' found that compounds with 2-chloro, 2-bromo, and 2-fluoro substituents exhibited notable cytotoxic effects against various cancer cell lines. nih.gov

Modifications at the 5-position of the pyrrolo[2,3-d]pyrimidine ring have also been explored. The introduction of a 5-alkyl group was found to influence the conformation of the 6-arylthio side chain, limiting its flexibility and contributing to the potency of these compounds as inhibitors of dihydrofolate reductase (DHFR) from organisms like Toxoplasma gondii. nih.gov Furthermore, extending the substituent at the 5-position has been a strategy to develop potent and selective inhibitors of the lymphocyte-specific protein tyrosine kinase (Lck). dntb.gov.ua

The N-7 position of the pyrrolo[2,3-d]pyrimidine scaffold has also been a target for structural modifications. A diverse set of substituents at N-7 has been shown to be well-tolerated, leading to the development of orally available Lck inhibitors. researchgate.net

Influence of Substituents on Kinase Selectivity and Potency

The strategic placement of substituents on the this compound scaffold is crucial for achieving both high potency and selectivity for specific kinase targets. This is a key consideration in the development of targeted cancer therapies to minimize off-target effects.

The development of selective CDK2 inhibitors from a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core highlights the importance of the scaffold itself in imparting initial selectivity within the CDK family. nih.gov Further SAR studies revealed that methyl substitution on a benzenesulfonamide (B165840) moiety and various lactam substituents could significantly enhance selectivity for CDK2 over other CDKs like CDK1, 4, 6, 7, and 9. nih.gov

In the context of Lck inhibition, pyrrolo[2,3-d]pyrimidines with an extended 5-substituent have demonstrated both potency and selectivity. dntb.gov.ua Similarly, the introduction of various amino acids to the 7-cyclohexyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine core has led to the identification of compounds with potent activity against HCK and FLT3-ITD, which are relevant targets in acute myeloid leukemia. researchgate.net

For CSF1R inhibitors, substitutions at the C-4, C-5, and C-6 positions of the pyrrolo[2,3-d]pyrimidine nucleus have been investigated. While substitutions at the C-4 and C-5 positions were found to be inactive, modifications at the C-6 position yielded compounds with potent inhibitory activity in the low nanomolar range. mdpi.com The inclusion of a polar para-substituent was also found to increase CSF1R activity. nih.gov

The following table summarizes the inhibitory activity of selected pyrrolo[2,3-d]pyrimidine derivatives against various kinases.

CompoundTarget KinaseIC50 (nM)Reference
Compound 5k EGFR40 nih.gov
Her281 nih.gov
VEGFR2113 nih.gov
CDK2204 nih.gov
Compound 13 Lck- researchgate.net
Compound 23 CSF1R<1 nih.gov
Compound 12b CSF1R<10 mdpi.com
Compound E2 CDK6/Cyclin D36.1 rsc.org

Impact of Pyrrole (B145914) Ring Substitutions on Transporter Selectivity

A significant area of research for pyrrolo[2,3-d]pyrimidine derivatives has been in developing antifolates that can be selectively transported into tumor cells, which often overexpress specific folate transporters. This strategy aims to increase the therapeutic index by concentrating the cytotoxic agent in cancer cells while sparing normal tissues. The primary transporters of interest are the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and the Folate Receptor (FR).

Reduced Folate Carrier (RFC) Interactions

The Reduced Folate Carrier (RFC) is ubiquitously expressed in mammalian tissues and is the primary transporter for folates at physiological pH. nih.govnih.gov To achieve tumor selectivity, many rationally designed pyrrolo[2,3-d]pyrimidine-based antifolates are engineered to be poor substrates for RFC. nih.govnih.gov This lack of RFC transport is a key feature that minimizes uptake by normal cells, thereby reducing systemic toxicity. nih.govdigitellinc.com For example, a series of 6-substituted classical pyrrolo[2,3-d]pyrimidine antifolates showed a complete lack of detectable RFC transport. nih.gov

Proton-Coupled Folate Transporter (PCFT) Engagement

The Proton-Coupled Folate Transporter (PCFT) functions optimally at the acidic pH characteristic of the tumor microenvironment, making it an attractive target for tumor-selective drug delivery. nih.govnih.gov Many 6-substituted pyrrolo[2,3-d]pyrimidine antifolates have been developed as excellent substrates for PCFT. nih.govnih.gov The length of the carbon bridge connecting the heterocyclic core to the side chain has been shown to influence PCFT-mediated uptake. nih.gov Furthermore, the introduction of fluorine into the thiophene (B33073) side chain of some analogs resulted in significantly greater selectivity for transport via PCFT over RFC. digitellinc.comfigshare.com

Folate Receptor (FR) Binding

Folate receptors (FRs), particularly FRα and FRβ, are overexpressed on the surface of various cancer cells and represent another key target for selective drug delivery. nih.govnih.gov The structure-activity relationship for FR binding has been extensively studied. For classical 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, the length of the methylene (B1212753) bridge between the heterocycle and the p-aminobenzoyl-L-glutamate moiety is critical, with bridge lengths of 3 to 6 carbons showing increased FR binding. nih.gov The introduction of an amide moiety into the bridge region was designed to restrict the conformational flexibility of the side chain, leading to enhanced binding to FRα. nih.gov Fluorinated analogs have also demonstrated increased selectivity for FRα and FRβ. digitellinc.comfigshare.com

SAR for General Cytotoxicity and Antiproliferative Effects

The ultimate goal of modifying the this compound scaffold is often to enhance its cytotoxicity and antiproliferative effects against cancer cells. The structure-activity relationships for these effects are closely tied to the specific molecular targets being inhibited.

For derivatives designed as kinase inhibitors, cytotoxicity is often correlated with the potency of kinase inhibition. For example, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties showed potent cytotoxic activity against various cancer cell lines, with the most active compound exhibiting an IC50 of 0.19 µM against PC3 prostate cancer cells. nih.gov These compounds were found to induce apoptosis through the intrinsic pathway. nih.gov Similarly, halogenated derivatives demonstrated modest to significant cytotoxic effects, with IC50 values ranging from 29 to 59 µM against four different cancer cell lines. nih.gov

In the case of antifolate derivatives, the antiproliferative activity is a result of the inhibition of key enzymes in the folate pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). nih.govnih.govnih.gov The cytotoxic effects of these compounds can be reversed by the addition of nucleosides, confirming their mechanism of action. nih.gov

The antiproliferative activity of selected pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines is presented in the table below.

CompoundCell LineIC50 (µM)Reference
Compound 5e MCF-734.12 nih.gov
HepG229.14 nih.gov
Compound 5h MCF-741.13 nih.gov
HepG239.11 nih.gov
Compound 9e A5494.55 nih.gov
Compound 10a PC30.19 nih.gov
Compound 10b MCF-71.66 nih.gov
Compound 2 MCF-70.013 nih.gov
Compound E2 MCF-72.16 rsc.org
T47D0.42 rsc.org

Strategic Incorporation of Halogen Atoms and Other Functional Groups for Enhanced Activity

The introduction of halogen atoms and other functional groups at specific positions of the this compound nucleus is a key strategy in medicinal chemistry to modulate the pharmacological properties of these derivatives. nih.govmdpi.com These modifications can influence factors such as binding affinity to target proteins, metabolic stability, and cell permeability, ultimately leading to enhanced biological activity.

The strategic placement of halogen atoms—fluorine, chlorine, bromine, and iodine—can significantly impact the potency and selectivity of pyrrolo[2,3-d]pyrimidine derivatives. nih.govmdpi.com For instance, the introduction of a bromine atom at the C-4 position of a phenyl ring attached to the scaffold has been shown to result in superior antitumor activity. mdpi.com In a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', compounds with specific halogen substitutions demonstrated promising cytotoxic effects against various cancer cell lines. nih.govmdpi.com Notably, compound 5k from this series, which features halogenation, emerged as a potent multi-targeted kinase inhibitor, with activity comparable to the established drug sunitinib. nih.govmdpi.com The presence of substituents like 2-bromo, 2-chloro, and 2-fluoro can also influence the chemical properties of the molecule, as observed by a downfield shift in the proton NMR spectrum. nih.govmdpi.com

Beyond halogens, other functional groups play a critical role in defining the structure-activity relationship. The size of an alkyl group at the 5-position of the 2,4-diamino-pyrrolo[2,3-d]pyrimidine scaffold has been found to dictate the activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS), as well as tumor cell growth inhibitory potency. nih.gov For example, a methyl group at the 5-position was designed to create favorable hydrophobic interactions with specific amino acid residues in the DHFR enzyme of various pathogens. nih.gov Furthermore, the disubstitution with fluorobenzyl piperazines at the C5 and C6 positions of the pyrrolo[2,3-d]pyrimidine core has been identified as a key structural feature for potent antiproliferative activity. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of this compound derivatives:

Compound/SeriesSubstitutionPosition(s)Effect on Biological Activity
Pyrrolo[2,3-d]pyrimidine-iminesBromineC-4 of phenyl ringSuperior antitumor activity on colon cancer HT-29 cell line. mdpi.com
Halogenated benzohydrazidesHalogens (F, Cl, Br)Benzylidene moietyPromising cytotoxic effects against multiple cancer cell lines. nih.govmdpi.com
2,4-diamino-pyrrolo[2,3-d]pyrimidinesAlkyl groupC-5Dictates activity against DHFR and TS, and tumor cell growth inhibition. nih.gov
Pyrrolo[2,3-d]pyrimidine octamidesFluorobenzyl piperazinesC-5 and C-6Key feature for best antiproliferative activity. nih.gov

Role of Linkers in Dimerization and Biological Activity

The dimerization of bioactive molecules through the use of appropriate linkers is a powerful strategy to enhance their biological activity. In the context of this compound derivatives, linkers can facilitate the simultaneous interaction with two binding sites on a target protein or bridge two separate protein targets, leading to increased potency and potentially novel mechanisms of action.

A notable example of the role of linkers is seen in the development of dual degraders. By linking a this compound moiety to an endoperoxide compound, researchers have created hybrid molecules with potent antiproliferative effects. rsc.org These hybrids act as dual degraders of cyclin D1/3 and CDK4/6, key regulators of the cell cycle. rsc.org The linker in these constructs is crucial for positioning the two active pharmacophores in a way that facilitates the targeted degradation of these proteins through the Ubiquitin-Proteasome System pathway. rsc.org One such hybrid, compound E2 , demonstrated enhanced antiproliferative effects in breast cancer cell lines compared to the parent CDK4/6 inhibitors. rsc.org

The nature of the linker itself can also influence the biological activity. In a study of nonclassical antifolates, a sulfur bridge was used as a linker in 6-arylthio side chains. This sulfur bridge was found to increase the activity and selectivity of the compounds against Toxoplasma gondii and Mycobacterium avium DHFR. nih.gov The linker was hypothesized to influence the conformation of the side chain, limiting its flexibility and contributing to the compound's potency. nih.gov

The table below illustrates the role of linkers in the biological activity of dimeric this compound derivatives:

Dimer/HybridLinker TypeLinked MoietiesBiological Activity/Mechanism
Pyrrolo[2,3-d]pyrimidine-endoperoxide hybridsNot specified in detailThis compound and endoperoxideDual degraders of Cyclin D1/3 and CDK4/6; enhanced antiproliferative effects. rsc.org
6-arylthio pyrrolo[2,3-d]pyrimidine analoguesSulfur bridgeThis compound and aryl groupIncreased activity and selectivity against pathogenic DHFR. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as derivatives of 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine, interact with their biological targets, typically proteins like kinases.

Molecular docking studies have been instrumental in clarifying the specific binding interactions between pyrrolo[2,3-d]pyrimidine derivatives and their kinase targets. For instance, the co-crystal structure of a derivative (inhibitor 23) with Colony-Stimulating Factor 1 Receptor (CSF1R) revealed key interactions within the kinase's hinge region. ntnu.no The pyrimidine (B1678525) N1-atom acts as a hydrogen bond acceptor from the backbone NH of Cys-666, while the pyrrole (B145914) NH donates a hydrogen bond to the carbonyl oxygen of the same residue. ntnu.no This dual hydrogen bond pattern is a common feature for many kinase inhibitors. Additionally, a water-mediated hydrogen bond can form between the N3 atom of the pyrimidine ring and the residue Thr663, further stabilizing the complex. ntnu.no

In another study, docking of a tricyclic pyrrolo[2,3-d]pyrimidine derivative into the active site of the Discoidin Domain Receptor 2 (DDR2) provided a detailed understanding of its binding interactions, paving the way for further optimization of DDR-targeting drugs. mdpi.comnih.gov Docking has also been used to rationalize the activity of derivatives against a panel of kinases including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comnih.gov These studies highlight how specific substitutions on the pyrrolo[2,3-d]pyrimidine core can modulate binding affinity and selectivity. For example, the interaction analysis of compound 5k showed binding interactions with these four enzymes that were similar to those observed with the known multi-targeted inhibitor sunitinib. mdpi.comnih.gov

Table 1: Summary of Key Ligand-Target Binding Interactions for Pyrrolo[2,3-d]pyrimidine Derivatives
Derivative/CompoundTarget KinaseKey Interacting ResiduesType of InteractionSource
Inhibitor 23CSF1RCys-666Hydrogen Bonds (N1 to NH, NH to C=O) ntnu.no
Inhibitor 23CSF1RThr-663Water-mediated Hydrogen Bond ntnu.no
Compound 8gDDR2Active Site ResiduesNot specified nih.gov
Compound 5kEGFR, VEGFR2, HER2, CDK2Active Site ResiduesBinding interactions similar to sunitinib mdpi.comnih.gov
Compound 6fTrkA, FGFR4, Tie2Allosteric Site ResiduesAllosteric Binding nih.govelsevierpure.com

Kinase inhibitors are often classified based on their binding mode to the target kinase, particularly concerning the conformation of the Asp-Phe-Gly (DFG) motif in the activation loop. Molecular modeling plays a crucial role in predicting these binding modes.

Type I inhibitors bind to the active conformation of the kinase, where the DFG motif is in the "DFG-in" state, and the ATP-binding pocket is open. nih.gov

Type II inhibitors bind to the inactive "DFG-out" conformation, accessing an adjacent hydrophobic pocket. nih.govacs.org This mode of binding can offer greater selectivity. acs.org

Allosteric inhibitors (sometimes referred to as Type III or IV) bind to a site distinct from the ATP pocket, inducing a conformational change that inactivates the enzyme.

Studies on pyrrolo[2,3-d]pyrimidine derivatives have predicted various binding modes. For example, a series of selective CSF1R inhibitors were found to bind to the "DFG-out" inactive conformation of the kinase, classifying them as Type II inhibitors. nih.govacs.org This was confirmed by an X-ray co-crystal structure which showed the phenylmethanol moiety of the inhibitor oriented toward the protein surface, with the DFG motif adopting the "DFG-out" conformation. ntnu.no In contrast, another study on a 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivative (compound 6f) proposed that it may be a Type III kinase inhibitor . nih.govelsevierpure.com Molecular docking suggested that this compound binds to an allosteric site rather than the conserved kinase hinge region, which explained its activity against kinases like TrkA, FGFR4, and Tie2. nih.govelsevierpure.com

Table 2: Predicted Kinase Binding Modes for Pyrrolo[2,3-d]pyrimidine Derivatives
Derivative/CompoundTarget KinasePredicted Binding ModeKey EvidenceSource
Inhibitor 23 SeriesCSF1RType IIBinds to "DFG-out" conformation nih.govacs.org
Compound 6fTrkA, FGFR4, Tie2Type III (Allosteric)Docking suggests binding to an allosteric site nih.govelsevierpure.com

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the intrinsic electronic properties of molecules, which govern their reactivity and interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For pyrrolo[2,3-d]pyrimidine derivatives, DFT calculations are employed to determine various properties such as partial charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. mdpi.com

DFT studies can also model the effect of solvents on molecular properties, for instance, by using a Polarizable Continuum Model (PCM). mdpi.com Such calculations have shown that for related heterocyclic systems, the total energy decreases in an aqueous phase compared to the gas phase, indicating greater stability in water. mdpi.com Furthermore, global reactivity descriptors like chemical potential, hardness, and electrophilicity can be calculated to predict the reactive sites within the molecule, guiding further synthetic modifications. mdpi.com These computational insights are valuable for understanding reaction mechanisms and energetics involved in the synthesis of new derivatives. semanticscholar.org

The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis explores the different spatial arrangements of atoms in a molecule and their relative energies. For pyrrolo[2,3-d]pyrimidine derivatives, this is particularly important for substituents at the C5 and C6 positions, as their orientation can significantly impact binding to the target protein.

A "conformational restriction" strategy has been effectively used in related scaffolds to enhance selectivity. unimi.it By designing and synthesizing rigidified analogs, where flexible side chains are locked into specific conformations, it is possible to improve the binding affinity for the intended target while reducing off-target effects. For example, in the development of mTOR inhibitors, rigidifying the scaffold led to a significant difference in inhibitory activity and selectivity between enantiomers, which was attributed to the different orientation of a morpholine substituent. unimi.it Computational modeling is used to predict the preferred conformations of these rigid derivatives and to understand how they fit into the target's binding pocket. unimi.it This approach of analyzing and controlling the molecular conformation is a powerful tool in the rational design of novel this compound derivatives.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are powerful computational strategies used to identify and optimize lead compounds in drug discovery. These methods allow for the rapid evaluation of large virtual libraries of molecules for their potential to bind to a biological target, saving significant time and resources compared to traditional high-throughput screening.

For the pyrrolo[2,3-d]pyrimidine scaffold, these approaches have been applied to design novel kinase inhibitors. mdpi.com Design strategies often involve molecular hybridization, where structural fragments from known active compounds are combined. mdpi.com For example, fragments of the marketed drug Pexidartinib have been merged with the pyrrolo[2,3-d]pyrimidine nucleus to create new CSF1R inhibitors. mdpi.com Another approach is scaffold hopping, where the core structure is modified while retaining key pharmacophoric features.

Virtual screening campaigns often start with molecular docking to filter large compound databases, identifying molecules with favorable predicted binding energies and interactions with the target protein. ijsrset.com Hits from this initial screen are then subjected to more rigorous computational analysis, such as binding free energy calculations (e.g., MM-GBSA) and predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties. ijsrset.comresearchgate.net This multi-step in silico process helps to prioritize a smaller, more promising set of candidates for chemical synthesis and biological evaluation, accelerating the discovery of new therapeutic agents based on the this compound core. ijsrset.com

Applications in Expediting Drug Discovery and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, significantly accelerating the identification and refinement of promising lead compounds. For scaffolds such as this compound, these in silico techniques provide profound insights into molecular interactions and guide the rational design of novel therapeutic agents. By simulating the behavior of molecules at an atomic level, researchers can predict binding affinities, understand structure-activity relationships (SAR), and prioritize synthetic efforts, thereby saving considerable time and resources.

Evaluation of Drug Coupling to Molecular Targets

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is crucial for evaluating how derivatives of the this compound scaffold couple with their biological targets, which are frequently protein kinases implicated in cancer and other diseases.

Research on 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives has utilized molecular docking to elucidate their binding modes within various kinase active sites. For instance, docking studies explained the observed inhibitory activity of a promising anticancer compound, designated as 6f, against multiple oncogenic kinases. nih.govelsevierpure.com These simulations proposed that compound 6f may function as a type III kinase inhibitor, binding not to the highly conserved kinase hinge region but to an allosteric site, which is a location on the enzyme distinct from the active site. nih.govelsevierpure.com This type of binding can offer higher selectivity and a different mechanism of action compared to traditional ATP-competitive inhibitors.

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has been demonstrated through its targeting of a range of proteins. Computational studies have successfully modeled the interactions of various analogs with targets such as the anti-apoptotic protein Bcl2, as well as kinases like EGFR, Her2, VEGFR2, and CDK2. nih.govresearchgate.netmdpi.com In one study, docking simulations of a potent derivative, compound 5k, revealed binding interactions with four different enzymes that were comparable to the well-known kinase inhibitor sunitinib. nih.govmdpi.com

Furthermore, molecular modeling has been instrumental in developing highly selective inhibitors for the Colony-Stimulating Factor 1 Receptor (CSF1R). These studies revealed that specific pyrrolo[2,3-d]pyrimidine derivatives preferentially bind to the autoinhibited, "DFG-out-like" conformation of the kinase, a key insight for achieving high selectivity. ntnu.no

The table below summarizes representative molecular docking results for a 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivative (compound 6f) with its identified kinase targets, highlighting the specific amino acid residues involved in the binding. nih.govelsevierpure.com

Molecular TargetInteracting Amino Acid ResiduesProposed Interaction TypeInhibitory Activity (IC50)
TrkACys514, Val516, Met600Hydrophobic Interactions2.25 µM
FGFR4Val550, Ala559, Leu630Hydrophobic Interactions6.71 µM
Tie2Leu888, Val915, Ala965Hydrophobic Interactions6.84 µM

Estimation of Chemical Features for Novel Candidate Design

Beyond predicting binding poses, computational studies are pivotal in estimating the chemical features essential for a compound's biological activity. Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are used to build mathematical models that correlate a compound's structural properties with its potency, providing a roadmap for designing more effective novel candidates.

QSAR studies on pyrrolo[2,3-d]pyrimidine nucleoside analogues targeting adenosine kinase have demonstrated that hydrophobic, electronic, and steric parameters are critical for the ligand-receptor interactions. nih.gov Such analyses have shown that the presence of bulkier chemical groups at specific positions on the scaffold can protect the compounds from biodegradation. nih.gov These models allow medicinal chemists to predict the activity of yet-to-be-synthesized molecules, focusing efforts on derivatives with the highest potential.

SAR studies, often supported by molecular modeling, have established key structural requirements for the antiproliferative activity of 5,6-disubstituted pyrrolo[2,3-d]pyrimidines. nih.govelsevierpure.com For example, research has identified that having a terminal octamide moiety at the C2 position, combined with disubstitution at the C5 and C6 positions with groups like fluorobenzyl piperazines, are crucial features for potent anticancer activity. nih.govelsevierpure.com The strategic incorporation of halogen atoms (fluorine, chlorine, bromine) is another approach used to enhance potency and selectivity, a strategy that is both guided and rationalized by computational analysis. nih.govmdpi.com

The table below outlines key chemical features and their estimated impact on the biological activity of derivatives based on the 5,6-disubstituted pyrrolo[2,3-d]pyrimidine scaffold.

Structural PositionKey Chemical FeatureImpact on Biological ActivityReference
C2Terminal octamide moietyPrerequisite for potent antiproliferative activity nih.govelsevierpure.com
C5 and C6Disubstitution with fluorobenzyl piperazinesEnhances anticancer effects nih.govelsevierpure.com
'X' and 'Y' positions (general)Increased steric bulkMay protect against biodegradation nih.gov
General ScaffoldIncorporation of halogen atomsCan enhance potency and binding affinity nih.govmdpi.com

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical research data published for the chemical compound This compound that aligns with the detailed outline requested.

The search results contain extensive information on the broader class of pyrrolo[2,3-d]pyrimidine derivatives , which are molecules based on the same core structure but with various other chemical groups attached. Studies on these derivatives have shown significant findings in the areas of:

Antiproliferative Activity: Many pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested against a wide range of human cancer cell lines, demonstrating potential as anticancer agents.

Cell Cycle Arrest and Apoptosis: Mechanistic studies on some of these derivatives have revealed their ability to halt the cancer cell cycle at different phases and to induce programmed cell death (apoptosis).

Selectivity: Certain derivatives have shown selectivity, meaning they are more toxic to cancer cells than to normal, healthy cells in laboratory settings.

In Vivo Efficacy: Preclinical studies in animal models, such as mouse xenograft models, have shown that some compounds in this class can inhibit tumor growth.

Immunomodulatory Effects: The pyrrolo[2,3-d]pyrimidine scaffold is a key component of inhibitors of Janus kinases (JAKs), such as JAK3, which are important in regulating the immune response.

However, none of the available research specifically details these activities for This compound itself. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirement of focusing solely on this specific compound.

Preclinical Research Applications and Mechanistic Therapeutic Potential

In Vivo Efficacy in Mechanistic Disease Models (Non-Clinical Focus)

Anti-inflammatory Effects in Inflammatory Models

The pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising framework for the development of novel anti-inflammatory agents. Pharmacological studies have shown that compounds derived from this structure exhibit significant anti-inflammatory properties. The mechanism of action for many of these derivatives is linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, particularly COX-2.

In preclinical studies using rat paw edema models to measure in vivo anti-inflammatory effects, certain pyrrolo[2,3-d]pyrimidine analogs have demonstrated noteworthy activity. For instance, research by Mohamed et al. indicated that four specific analogs showed significant inhibition of the COX-2 enzyme, with anti-inflammatory effects comparable to the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen auctoresonline.org. This highlights the potential of the scaffold to yield potent anti-inflammatory compounds. The diverse biological activities of the pyrrolo[2,3-d]pyrimidine skeleton are well-documented, with anti-inflammatory effects being a key area of investigation researchgate.netdrugbank.com.

Research into Therapeutic Strategies Based on the Pyrrolo[2,3-d]pyrimidine Scaffold

The structural versatility of the pyrrolo[2,3-d]pyrimidine scaffold has made it a "privileged scaffold" in drug design, leading to the exploration of its derivatives for a multitude of therapeutic strategies. Its resemblance to endogenous purines allows molecules incorporating this structure to interact with a wide array of biological targets, including kinases, which are pivotal in many disease processes.

The pyrrolo[2,3-d]pyrimidine core is a cornerstone in the design of modern anticancer agents, particularly targeted kinase inhibitors researchgate.netnih.gov. Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers doi.org. Derivatives of this scaffold have been developed to target a range of kinases implicated in oncology.

Multi-Targeted Kinase Inhibition: Recent research has focused on synthesizing halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives. One such compound, designated 5k , emerged as a potent multi-targeted inhibitor, showing significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values comparable to or better than existing drugs like sunitinib mdpi.compatsnap.com. Mechanistic studies revealed that compound 5k induces apoptosis and cell cycle arrest in liver cancer (HepG2) cells mdpi.compatsnap.com.

Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is another critical target in cancer therapy. Pyrrolo[2,3-d]pyrimidine-based derivatives have been developed as potent JAK inhibitors. For example, compounds 15d and 15h were found to potently inhibit JAK1/2/3 and also act as histone deacetylase (HDAC) inhibitors, displaying significant antiproliferative and proapoptotic activities in triple-negative breast cancer cell lines nih.gov. This dual-inhibitor approach offers a promising strategy to overcome drug resistance nih.gov.

Cytotoxic Activity: Numerous synthesized tricyclic pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HT-29) cancers researchgate.net. Certain compounds with an azepine ring demonstrated selective and potent antitumor activity against the HT-29 colon cancer cell line researchgate.net.

Below is a summary of the in vitro cytotoxic and kinase inhibitory activities of selected pyrrolo[2,3-d]pyrimidine derivatives.

CompoundTarget/Cell LineActivity (IC50)Reference
Compound 8gHT-29 (Colon Cancer)4.01 µM researchgate.net
Compound 8fHT-29 (Colon Cancer)4.55 µM researchgate.net
Compound 5kEGFR79 nM patsnap.com
Compound 5kHer240 nM patsnap.com
Compound 5kVEGFR2136 nM patsnap.com
Compound 5kHepG2 (Liver Cancer)29 µM mdpi.com

The therapeutic potential of the pyrrolo[2,3-d]pyrimidine scaffold extends to the modulation of the immune system. Certain derivatives function as potent immunosuppressive agents, primarily through the inhibition of Janus kinases (JAKs).

Tofacitinib, a well-established drug for treating autoimmune diseases like rheumatoid arthritis and ulcerative colitis, is built upon the pyrrolo[2,3-d]pyrimidine framework researchgate.net. Its mechanism of action involves the inhibition of JAKs, particularly JAK1 and JAK3 researchgate.netnih.gov. These enzymes are critical for signaling a wide range of cytokines that mediate immune cell function and inflammation researchgate.net. By blocking the JAK-STAT signaling pathway, Tofacitinib prevents the activation of immune cells, reduces the production of pro-inflammatory cytokines, and thus exerts its immunosuppressive effects researchgate.netresearchgate.netthe-hospitalist.org. This targeted modulation of the immune response showcases the utility of the scaffold in creating therapies for autoimmune and inflammatory conditions where immunosuppression is beneficial nih.gov.

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in the design of antiviral agents, particularly as nucleoside analogues researchgate.net. By replacing a nitrogen atom in the purine (B94841) ring with a carbon, these analogues can interfere with viral replication processes.

Researchers have synthesized and evaluated novel pyrrolo[2,3-d]pyrimidine derivatives for their antiviral activity against various pathogens.

Gastroenteric Viruses: A study focusing on viruses causing gastroenteritis found that several new pyrrolo[2,3-d]pyrimidine compounds exhibited significant antiviral activity against Rotavirus Wa strain and Coxsackievirus B4 mdpi.com.

Avian Influenza and Newcastle Disease: Certain derivatives have shown high potency against highly pathogenic avian influenza (HPAI) H5N1 virus and highly virulent Newcastle disease virus (NDV).

Flaviviruses: The scaffold has also been investigated for activity against flaviviruses. A 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine compound was identified as a promising antiviral agent against Zika virus (ZIKV) and dengue virus (DENV).

This body of research underscores the broad-spectrum antiviral potential of compounds derived from the pyrrolo[2,3-d]pyrimidine structure drugbank.com.

In the face of rising antimicrobial resistance, the pyrrolo[2,3-d]pyrimidine scaffold is being actively investigated for the development of new antibacterial agents nih.gov. Its structural diversity and synthetic accessibility make it an attractive starting point for novel antibiotic discovery nih.gov.

Numerous studies have reported the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives against pathogenic bacteria.

One series of derivatives exhibited excellent activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL, which was superior to the standard drug ampicillin (MIC 0.62 mg/mL) the-hospitalist.org.

Other evaluations have tested derivatives against a panel of bacteria including S. aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella species.

The broad biological activity of the scaffold, including its antibacterial properties, is frequently noted in comprehensive reviews of its medicinal chemistry applications researchgate.netdrugbank.com.

The table below summarizes the antibacterial activity of selected pyrrolo[2,3-d]pyrimidine derivatives.

Compound SeriesBacterial StrainActivity (MIC)Reference
Pyrrolo[2,3-d]pyrimidines 3b,c, 7eStaphylococcus aureus0.31 mg/mL the-hospitalist.org
Ampicillin (Standard)Staphylococcus aureus0.62 mg/mL the-hospitalist.org
Pyrrolo[3,2-d]pyrimidines 4a-4fS. aureus, P. aeruginosa, E. coli, SalmonellaWeak Activity auctoresonline.org

The application of the pyrrolo[2,3-d]pyrimidine scaffold is also being explored for the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease researchgate.netdrugbank.com. The primary strategy in this area involves the inhibition of specific kinases that are implicated in the pathology of these conditions.

One key target is the Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a common cause of late-onset Parkinson's disease. Consequently, developing inhibitors for LRRK2 is a major therapeutic goal. Researchers have successfully designed and optimized a series of pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors, demonstrating the scaffold's utility in creating potent and selective compounds for neurodegenerative targets. Furthermore, pharmacological targeting of the Colony-Stimulating Factor-1 Receptor (CSF1R), for which selective pyrrolo[2,3-d]pyrimidine inhibitors have been developed, may also help prevent the progression of neurodegenerative disorders by regulating microglial proliferation.

Challenges and Future Directions in 5,6 Dimethyl 1h Pyrrolo 2,3 D Pyrimidine Research

Methodological Considerations in Biological Activity Data

The reliability and reproducibility of biological activity data are paramount for the successful progression of any chemical series in drug discovery. For derivatives of 5,6-dimethyl-1H-pyrrolo[2,3-d]pyrimidine, several methodological factors must be carefully controlled to ensure the integrity of the findings.

Replication of Assay Conditions for Consistency

Ensuring consistency in assay conditions is fundamental for comparing the biological activity of different compounds or for validating results across different laboratories. Key parameters that require stringent control include the choice of cell lines, the concentration of critical reagents like ATP in kinase assays, and the specific experimental protocols used. For instance, the cytotoxic activity of pyrrolo[2,3-d]pyrimidine derivatives can vary significantly between different cancer cell lines, such as human lung (A549), prostate (PC3), and breast (MCF-7) cancer cells. nih.gov Similarly, enzymatic assays for kinase inhibition must specify the ATP concentration, as IC50 values can shift dramatically with varying levels of the natural substrate.

Control for Solubility Artifacts in Assays

The physicochemical properties of novel compounds, particularly their solubility, can significantly impact the results of biological assays. Poorly soluble compounds may precipitate in aqueous assay buffers, leading to inaccurate measurements of activity or false-positive results. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a computational tool used in early-stage discovery to forecast these properties. benthamdirect.com For example, a series of endoperoxide-pyrrolo[2,3-d]pyrimidine hybrids were predicted to have C log P values between 2 and 4, suggesting favorable solubility and membrane permeability, which is a positive attribute for a potential drug candidate. benthamdirect.com Careful experimental design, including the use of appropriate solvents and concentration ranges, is necessary to mitigate artifacts arising from poor solubility.

Cross-Validation with Structural and Computational Data

Integrating experimental biological data with structural and computational analyses provides a more robust foundation for understanding compound activity and guiding further optimization. Molecular docking studies, for example, can propose binding modes of pyrrolo[2,3-d]pyrimidine derivatives within the active site of a target protein, helping to rationalize observed structure-activity relationships (SAR). mdpi.comnih.govnih.gov These computational models can predict key interactions, such as hydrogen bonds with hinge residues in a kinase domain. mdpi.comnih.gov Cross-validation, a technique to assess how the results of a statistical analysis will generalize to an independent data set, is crucial for ensuring the predictive power of these computational models. This cross-validation helps to prevent overfitting, where a model is too closely tailored to the initial data and loses its ability to predict new outcomes accurately.

Strategies for Developing Highly Selective Molecular Modulators

A significant challenge in the development of kinase inhibitors is achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome, thereby minimizing off-target effects. Research on the pyrrolo[2,3-d]pyrimidine scaffold has employed several strategies to enhance selectivity.

One primary strategy is the extensive exploration of the structure-activity relationship (SAR) . By systematically modifying the substituents at various positions on the pyrrolo[2,3-d]pyrimidine core, researchers can identify chemical groups that confer potency and selectivity. nih.govnih.gov For example, studies on RET kinase inhibitors found that specific modifications to the scaffold led to a lead compound with low nanomolar potency against the wild-type and a drug-resistant mutant form of the kinase. nih.govnih.gov

Scaffold hopping and molecular hybridization are other effective approaches. mdpi.com These strategies involve combining structural elements from different known inhibitors to create novel chemical entities with improved properties. mdpi.com For instance, fragments of the marketed drug Pexidartinib were merged with a pyrrolo[2,3-d]pyrimidine nucleus to generate potent and selective CSF1R inhibitors. mdpi.com Another innovative approach is the design of inhibitors that bind to the inactive, or autoinhibited, conformation of a kinase, which tends to be more structurally diverse than the active conformation, thus offering a pathway to greater selectivity.

The table below summarizes selected pyrrolo[2,3-d]pyrimidine derivatives and their kinase inhibitory activities, illustrating the impact of structural modifications on potency.

CompoundTarget KinaseIC50 (nM)Cell LineIC50 (µM)
Compound 5k EGFR40HepG2-
Her2102
VEGFR2136
CDK2204
Compound 12i EGFR (T790M mutant)0.21HCC827-
EGFR (wild-type)22HBE-
Compound 59 RET (wild-type)<10--
RET (V804M mutant)<10
Compound 9u FLT3-MV4-11<0.001
Molm-13<0.001
Compound 10a --PC30.19

Data sourced from multiple studies. nih.govnih.govnih.govmdpi.comnih.govnih.gov

Exploration of Novel Biological Targets and Undiscovered Mechanisms

While many pyrrolo[2,3-d]pyrimidine derivatives have been developed as kinase inhibitors, the versatility of this scaffold allows it to target a broader range of biological molecules and pathways. nih.gov Recent research has expanded the scope of potential applications for these compounds.

Novel targets for pyrrolo[2,3-d]pyrimidine-based agents include:

Fms-like tyrosine kinase 3 (FLT3) , particularly for acute myelogenous leukemia. nih.gov

RET kinase , including drug-resistant mutants, which are drivers in certain types of thyroid and non-small cell lung cancer. nih.govnih.gov

Colony-stimulating factor-1 receptor (CSF1R) , a target for various inflammatory disorders and cancers. mdpi.com

Menin-MLL interaction , a target for specific hematological malignancies.

Mitochondrial enzymes , such as those involved in one-carbon metabolism, which is critical for cancer cell proliferation. nih.gov

Furthermore, investigations have revealed novel mechanisms of action beyond simple competitive inhibition at the ATP-binding site. Some pyrrolo[2,3-d]pyrimidine derivatives have been designed as Type II inhibitors , which bind to an allosteric site adjacent to the ATP pocket, often inducing an inactive conformation of the kinase. nih.govnih.gov Another emerging mechanism involves the development of hybrid molecules that induce the targeted degradation of proteins. For example, a pyrrolo[2,3-d]pyrimidine-endoperoxide hybrid was shown to facilitate the degradation of both Cyclin D1/3 and CDK4/6 via the Ubiquitin-Proteasome System, representing a departure from traditional inhibition.

Integration of Multi-Omics Data for Comprehensive Mechanistic Insights

To gain a holistic understanding of the cellular and systemic effects of this compound derivatives, future research will benefit from the integration of multi-omics data. This approach combines data from genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles) to build a comprehensive picture of a drug's mechanism of action.

While specific multi-omics studies on this compound are not yet widely published, the strategy holds immense potential. For example, treating cancer cells with a novel derivative and subsequently performing transcriptomic analysis (e.g., RNA-seq) could reveal all the genes whose expression is altered, pointing towards affected pathways. Proteomics could then identify changes in protein levels, including the activation or inhibition of signaling proteins downstream of the intended target. Furthermore, targeted metabolomics using stable isotope tracers can elucidate how these compounds impact cellular metabolism, as has been demonstrated for related pyrrolo[3,2-d]pyrimidine inhibitors that affect one-carbon metabolism. nih.gov

By integrating these different layers of biological information, researchers can move beyond a single-target perspective. This systems-level view can help to:

Uncover previously unknown off-target effects.

Identify biomarkers that could predict which patients are most likely to respond to treatment. nih.gov

Elucidate mechanisms of drug resistance.

This integrative approach will be crucial for advancing the development of this compound-based therapeutics from promising lead compounds to effective and well-understood clinical agents.

Advanced Synthetic Methodologies for Enhanced Scaffold Diversity and Functionality

The functionalization of the this compound core is crucial for modulating the pharmacological properties of its derivatives. Modern synthetic chemistry offers a powerful toolkit to achieve this, moving beyond traditional methods to enable greater structural variety and complexity.

One-pot, multi-component reactions represent a highly efficient strategy for constructing complex molecules from simple starting materials in a single step. For instance, a green chemistry approach for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives involves a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This method is notable for its operational simplicity and high yields.

Transition-metal-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the pyrrolo[2,3-d]pyrimidine nucleus.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups at various positions of the scaffold. Researchers have employed this method to synthesize C-6 substituted pyrrolo[2,3-d]pyrimidines, which are key intermediates for potent kinase inhibitors. nih.gov A notable development is the use of more economical and environmentally benign copper catalysts as an alternative to palladium in these coupling reactions, providing a greener pathway to key intermediates. tandfonline.com

Buchwald-Hartwig Amination: This reaction is critical for installing amine functionalities. It has been used, for example, in the amination of a protected pyrrolopyrimidine intermediate to create key precursors for Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. nih.gov

A forward-thinking approach involves the use of modular synthetic platforms for the systematic elaboration of two-dimensional (2D) fragments into three-dimensional (3D) compounds. This strategy addresses the common challenge of optimizing synthetic chemistry for fragment elaboration. A proof-of-concept study utilized a pyrrolopyrimidine fragment, related to the JAK3 inhibitor Ritlecitinib, to demonstrate how bifunctional building blocks can rapidly generate novel 3D lead-like compounds. acs.org This methodology allows for the exploration of new chemical space and the fine-tuning of structure-activity relationships by introducing rigid sp3-rich structures. acs.org

Furthermore, chemical modifications can be used to create fused tricyclic systems, significantly increasing the structural diversity. For example, pyrrolo[2,3-d]pyrimidine-imines and 3-halo-substituted pyrrolo[2,3-d]pyrimidines have been prepared in high yields through carbonyl-amine condensation and carbon-halogen bond formation. mdpi.com

MethodologyDescriptionExample ApplicationReference
Multi-Component ReactionA one-pot synthesis combining three or more starting materials to form a complex product, enhancing efficiency and reducing waste.Synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines from arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx
Suzuki-Miyaura CouplingA palladium or copper-catalyzed cross-coupling reaction to form C-C bonds, typically for attaching aryl groups.Introduction of a 6-chloro-3-pyridyl moiety at the C-6 position of the scaffold for CSF1R inhibitors. nih.gov
Buchwald-Hartwig AminationA palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.Amination at the C-4 position to produce intermediates for CSF1R inhibitors. nih.gov
Modular 3D ElaborationUtilizes bifunctional building blocks to systematically convert 2D fragments into 3D lead-like compounds.Elaboration of a pyrrolopyrimidine fragment to develop novel JAK3 inhibitors. acs.org
Fused Ring System FormationIntramolecular or intermolecular reactions to build additional rings onto the core scaffold.Synthesis of tricyclic pyrrolo[2,3-d]pyrimidine-imines via carbonyl-amine condensation. mdpi.com

Potential for Combination Research with Existing Therapies

The pyrrolo[2,3-d]pyrimidine scaffold serves as a foundation for inhibitors of various protein kinases, which are critical targets in oncology. The development of these inhibitors opens up significant potential for combination therapies aimed at achieving synergistic effects, overcoming drug resistance, and improving patient outcomes.

One strategy involves designing multi-targeted kinase inhibitors . By incorporating specific functional groups, a single molecule based on the pyrrolo[2,3-d]pyrimidine core can be engineered to inhibit several key kinases involved in cancer progression, such as EGFR, Her2, VEGFR2, and CDK2. nih.gov This approach mimics the effect of a combination therapy with a single agent, potentially simplifying treatment regimens. Research has led to the synthesis of halogenated pyrrolo[2,3-d]pyrimidine derivatives that show potent, multi-targeted activity, comparable to established drugs like sunitinib. nih.gov

Another innovative approach is the creation of hybrid molecules that combine the inhibitory function of the pyrrolo[2,3-d]pyrimidine moiety with another pharmacophore. For instance, researchers have designed and synthesized hybrids of pyrrolo[2,3-d]pyrimidine and endoperoxide. rsc.org These molecules act as dual degraders of Cyclin D1/3 and CDK4/6, key regulators of the cell cycle in cancer. rsc.org Unlike traditional CDK4/6 inhibitors, these hybrids induce the degradation of their target proteins via the Ubiquitin-Proteasome System, presenting a novel mechanism of action that could be highly effective in combination with other anticancer agents. rsc.org

The development of highly selective inhibitors also holds great promise for combination research.

CSF1R Inhibitors: The tumor microenvironment plays a crucial role in cancer progression and response to therapy. Tumor-associated macrophages (TAMs), whose survival and function depend on the CSF1R signaling pathway, often promote tumor growth and suppress anti-tumor immunity. Pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors can selectively target these macrophages. nih.govacs.org The rationale for combination therapy is strong: combining a CSF1R inhibitor with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) or chemotherapy could reprogram the tumor microenvironment to be more susceptible to immune attack, thereby enhancing the efficacy of the partner therapy.

CDK2 Inhibitors: While CDK4/6 inhibitors are established cancer therapies, resistance often develops. One mechanism of resistance is the upregulation of Cyclin E-CDK2 activity. Therefore, combining a selective CDK4/6 inhibitor with a selective pyrrolo[2,3-d]pyrimidine-based CDK2 inhibitor could be a powerful strategy to prevent or overcome acquired resistance. nih.gov The development of highly selective CDK2 inhibitors with favorable pharmacokinetic profiles is a key step toward realizing this therapeutic potential. nih.gov

Furthermore, broad-spectrum anticancer agents based on the pyrrolo[2,3-d]pyrimidine scaffold, such as certain diarylureas and diarylamides, have shown high potency against a wide range of cancer cell lines, in some cases superior to standard drugs like Sorafenib and Imatinib. nih.gov Their broad activity suggests they could be valuable components in combination regimens for various cancer types. nih.gov

StrategyTherapeutic RationaleTarget(s)Reference
Multi-Target InhibitionA single agent hits multiple cancer-related kinases simultaneously, mimicking a combination therapy.EGFR, Her2, VEGFR2, CDK2 nih.gov
Hybrid Molecules (Dual Degraders)Combines inhibition with targeted protein degradation for a novel and potent mechanism of action.Cyclin D1/3, CDK4/6 rsc.org
Selective CSF1R InhibitionModulates the tumor microenvironment to enhance the efficacy of immunotherapy or chemotherapy.CSF1R nih.gov
Selective CDK2 InhibitionOvercomes or prevents resistance to CDK4/6 inhibitors by targeting a key resistance pathway.CDK2 nih.gov
Broad-Spectrum AgentsPotent activity against a wide range of cancer types suggests utility as a versatile component in various combination regimens.Multiple/Broad nih.gov

Q & A

Q. Key Considerations :

  • Use NMR (e.g., 1^1H, 13^{13}C) to confirm regiochemistry and purity .
  • Optimize reaction conditions (e.g., solvent, catalyst) to avoid side products like regioisomers .

Advanced: How do substitution patterns at the C4 and C5 positions influence kinase inhibitory activity?

Methodological Answer:

  • C4 Modifications : Substitutions here (e.g., chloro, amino) directly interact with kinase hinge regions. For example, 4-chloro derivatives (e.g., 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) enhance binding to FAK and CHK1 via halogen bonding .
  • C5/C6 Methyl Groups : These groups improve hydrophobic interactions with kinase ATP pockets. In FAK inhibitors, 5,6-dimethyl analogs showed 10-fold higher activity compared to unsubstituted derivatives .

Q. Data Contradiction Analysis :

  • Conflicting reports on C5 ethyl vs. methyl substitutions (e.g., vs. 14) may arise from differences in kinase binding pocket flexibility. Use molecular docking to validate substituent compatibility .

Advanced: What analytical techniques are critical for resolving structural ambiguities in pyrrolo[2,3-d]pyrimidine derivatives?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Assign peaks for NH protons (δ 10–12 ppm) and aromatic carbons to confirm fused-ring integrity .
  • X-ray Crystallography : Resolves regiochemical ambiguities, especially for isomers arising from cyclization steps (e.g., ’s thienoyl regioisomers) .
  • HRMS : Validates molecular formulas for novel derivatives (e.g., ’s diethyl glutamate conjugates) .

Basic: What safety considerations are necessary when handling pyrrolo[2,3-d]pyrimidine compounds?

Methodological Answer:

  • Toxicity : Classified as UN2811 (Toxic Solid, Organic) under ADR/RID. Use PPE (gloves, goggles) and fume hoods during synthesis .
  • Storage : Store in airtight containers at –20°C to prevent decomposition (e.g., 4-Amino-7H-pyrrolo[2,3-d]pyrimidine degrades under light) .

Advanced: How can researchers address contradictory biological activity data in pyrrolo[2,3-d]pyrimidine studies?

Methodological Answer:

  • Replicate Assay Conditions : Standardize kinase assay protocols (e.g., ATP concentration, incubation time) to minimize variability .
  • Control for Solubility : Use DMSO concentrations ≤0.1% to avoid artificial inhibition .
  • Cross-Validate with Structural Data : Correlate IC50_{50} values with X-ray co-crystal structures (e.g., ’s CHK1 inhibitor binding modes) .

Advanced: What strategies optimize the solubility and bioavailability of pyrrolo[2,3-d]pyrimidine-based inhibitors?

Methodological Answer:

  • Introduce Hydrophilic Groups : Add carboxylates (e.g., thiophene-2-carboxylic acid in ) or morpholino rings (e.g., ) to improve aqueous solubility .
  • Prodrug Approaches : Mask polar groups with esters (e.g., diethyl glutamate in ) for enhanced membrane permeability .

Basic: What is the role of molecular modeling in designing pyrrolo[2,3-d]pyrimidine derivatives?

Methodological Answer:

  • Docking Studies : Predict binding poses in kinase ATP pockets (e.g., FAK’s hinge region) to prioritize substituents for synthesis .
  • QSAR Models : Use 2D/3D descriptors (e.g., logP, polar surface area) to correlate structure with activity (e.g., ’s CHK1 inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.